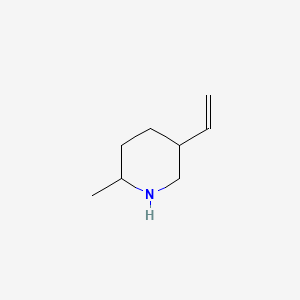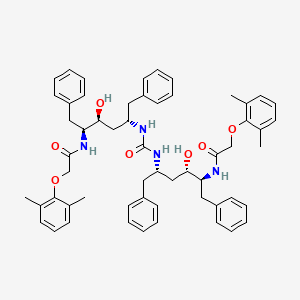
N,N'-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea is a complex organic compound characterized by its unique structure, which includes benzyl, phenyl, and dimethylphenoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis include protecting agents, coupling reagents like EDCI or DCC, and solvents such as dichloromethane or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea: Similar in structure but may have different substituents or functional groups.
N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea: Variations in the phenyl or benzyl groups.
Uniqueness
The uniqueness of N,N’-bis((1S,3S,4S)-1-benzyl-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenylpentyl)urea lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C57H66N4O7 |
|---|---|
Poids moléculaire |
919.2 g/mol |
Nom IUPAC |
2-(2,6-dimethylphenoxy)-N-[(2S,3S,5S)-5-[[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]carbamoylamino]-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide |
InChI |
InChI=1S/C57H66N4O7/c1-39-19-17-20-40(2)55(39)67-37-53(64)60-49(33-45-27-13-7-14-28-45)51(62)35-47(31-43-23-9-5-10-24-43)58-57(66)59-48(32-44-25-11-6-12-26-44)36-52(63)50(34-46-29-15-8-16-30-46)61-54(65)38-68-56-41(3)21-18-22-42(56)4/h5-30,47-52,62-63H,31-38H2,1-4H3,(H,60,64)(H,61,65)(H2,58,59,66)/t47-,48-,49-,50-,51-,52-/m0/s1 |
Clé InChI |
JKHSDDZEXGHZDO-UTEXNEJUSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)N[C@@H](CC4=CC=CC=C4)C[C@@H]([C@H](CC5=CC=CC=C5)NC(=O)COC6=C(C=CC=C6C)C)O)O |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)NC(CC4=CC=CC=C4)CC(C(CC5=CC=CC=C5)NC(=O)COC6=C(C=CC=C6C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
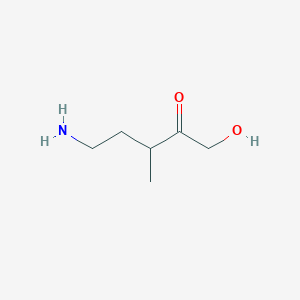
![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B13828715.png)
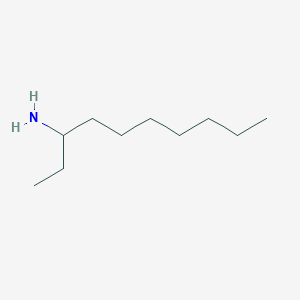
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
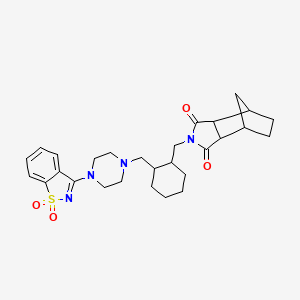
![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
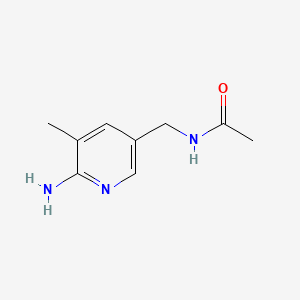
![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)
